

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde structure elucidation

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Compound of Interest

Compound Name: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This guide provides a comprehensive technical overview for the structural elucidation of **4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The 7-azaindole scaffold, of which this molecule is a derivative, is recognized as a privileged structure in the design of therapeutic agents, particularly kinase inhibitors, due to its structural resemblance to purines.[1][2] This document outlines the synergistic application of modern analytical techniques to unambiguously confirm the molecular structure of this compound, providing researchers and drug development professionals with a robust framework for its characterization.

The process of structure elucidation involves a multi-faceted analytical approach where each technique provides a unique piece of the structural puzzle.[3][4] By integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, a complete and validated structural assignment can be achieved.

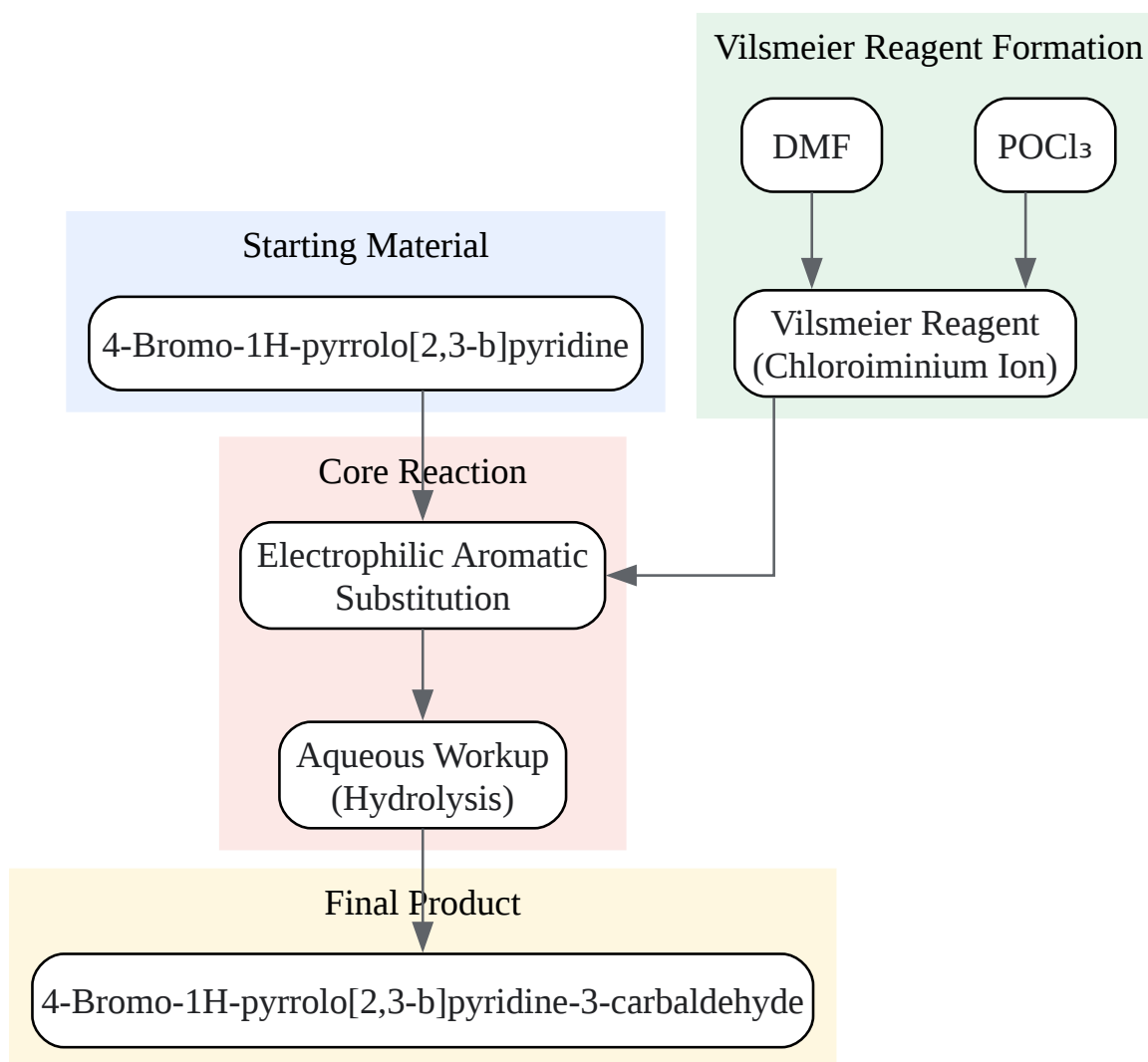
Synthetic Pathway: The Vilsmeier-Haack Formylation

The target compound, **4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, is typically synthesized from its precursor, 4-Bromo-1H-pyrrolo[2,3-b]pyridine (commonly known as 4-

Bromo-7-azaindole). The introduction of the carbaldehyde (formyl) group at the C3 position is efficiently achieved via the Vilsmeier-Haack reaction.^{[5][6]}

This reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl_3).^{[6][7]} The electron-rich pyrrole ring of the 7-azaindole core undergoes electrophilic aromatic substitution, preferentially at the C3 position, to form an iminium ion intermediate.^[8] Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.^{[6][7]}

The choice of the Vilsmeier-Haack reaction is strategic; it is a mild and effective method for formylating electron-rich heterocyclic systems where harsher methods like Friedel-Crafts acylation might fail or lead to undesired side products.^{[5][7]}



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Workflow for Vilsmeier-Haack Synthesis.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is the first line of analysis to determine the molecular weight of the synthesized compound, which in turn validates its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.^[1]

Experimental Protocol: LC-MS (ESI+)

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL.
- Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
- Chromatography:
 - Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.[\[1\]](#)
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometry:
 - Ionization Mode: ESI Positive.[\[1\]](#)
 - Capillary Voltage: 3.0 kV.[\[1\]](#)
 - Scan Range: m/z 100-500.
 - Data Acquisition: Acquire data in full scan mode to detect the parent ion.

Data Presentation & Interpretation

The primary goal is to identify the protonated molecular ion, $[M+H]^+$. The presence of a bromine atom is unequivocally confirmed by a characteristic isotopic pattern, where two peaks of nearly equal intensity are observed, separated by approximately 2 m/z units, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Parameter	Theoretical Value	Expected Observation	Rationale
Molecular Formula	C ₈ H ₅ BrN ₂ O	C ₈ H ₅ BrN ₂ O	Based on starting materials and reaction.
Exact Mass (Monoisotopic)	223.9636	~223.96	The calculated mass of the most abundant isotopes.
[M+H] ⁺ (⁷⁹ Br)	224.9709	~224.97	Protonated molecule containing the ⁷⁹ Br isotope.
[M+H] ⁺ (⁸¹ Br)	226.9689	~226.97	Protonated molecule containing the ⁸¹ Br isotope.
Isotopic Ratio	~50.7 : 49.3	~1:1	Natural abundance of ⁷⁹ Br vs. ⁸¹ Br.

The observation of this distinct isotopic doublet centered around the expected m/z values provides strong evidence for the successful incorporation of one bromine atom and confirms the overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the specific positions of the functional groups.[3][9] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used for a complete structural assignment.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Experiments:
 - ^1H NMR: Standard proton experiment to identify all unique proton environments.
 - ^{13}C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify all unique carbon environments.
 - 2D NMR (Optional but Recommended): COSY (to establish H-H couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range H-C correlations) experiments to confirm connectivity.

^1H NMR: Data Interpretation

The ^1H NMR spectrum reveals the number of distinct protons and their local electronic environments.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
-CHO (Aldehyde)	~10.0	Singlet (s)	1H	Highly deshielded proton of the aldehyde group.
N-H (Pyrrole)	>11.0 (in DMSO- d_6)	Broad Singlet (br s)	1H	Acidic proton on the pyrrole nitrogen, often broad due to exchange.
H2 (Pyrrole)	~8.5	Singlet (s)	1H	Proton on the pyrrole ring adjacent to the aldehyde and nitrogen.
H5, H6 (Pyridine)	7.0 - 8.5	Doublets (d)	2H	Protons on the pyridine ring, exhibiting characteristic aromatic couplings. Their exact shifts are influenced by the bromine and fused pyrrole ring.

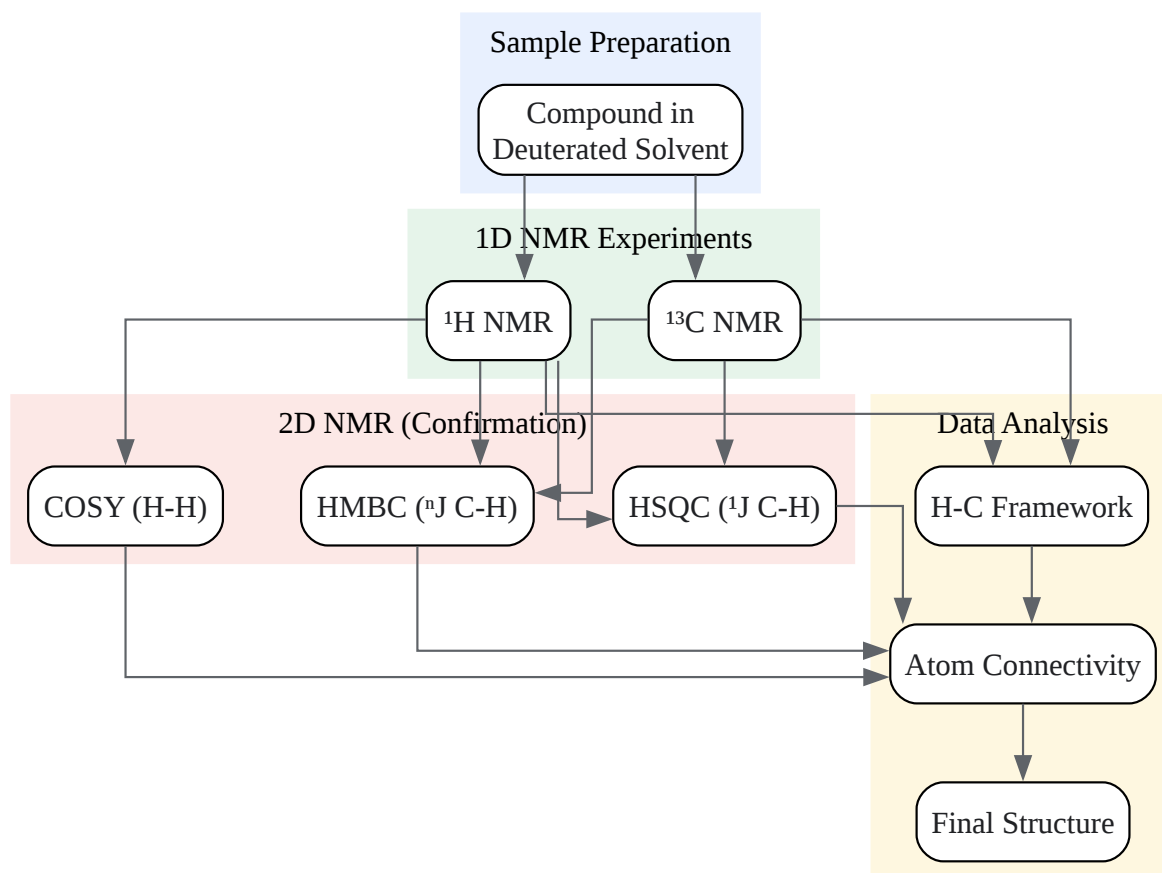
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Comparison with spectra of similar 7-azaindole derivatives is crucial for accurate assignment. [\[10\]](#)[\[11\]](#)

¹³C NMR: Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Carbon Assignment	Predicted δ (ppm)	Rationale
-CHO (Carbonyl)	~185	Characteristic chemical shift for an aldehyde carbonyl carbon.
C4 (C-Br)	~115	Aromatic carbon directly attached to bromine.
C2, C3, C3a, C5, C6, C7a	100 - 155	Aromatic carbons of the fused pyrrolo-pyridine ring system. The specific shifts depend on their position relative to the nitrogen atoms, bromine, and aldehyde group.

The combination of ^1H and ^{13}C NMR data allows for the complete assembly of the molecular backbone.



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Analytical workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the vibrations of their bonds.^[9]

Experimental Protocol: FTIR-ATR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

Data Presentation & Interpretation

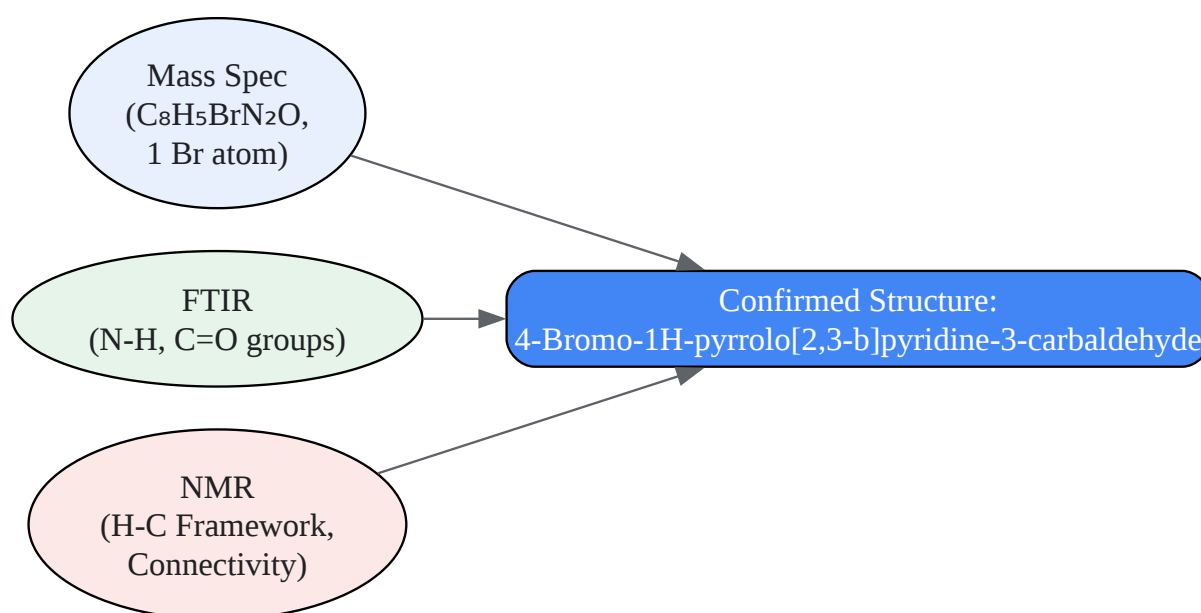
The IR spectrum provides definitive evidence for the presence of the N-H bond of the pyrrole and the C=O bond of the newly introduced aldehyde.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity	Rationale
N-H Stretch (Pyrrole)	3200 - 3400	Medium, Broad	Characteristic of N-H stretching in a heterocyclic ring. [12]
C-H Stretch (Aromatic)	3000 - 3100	Medium	C-H stretching vibrations of the pyrrolo-pyridine ring.
C=O Stretch (Aldehyde)	1670 - 1700	Strong, Sharp	A strong absorption characteristic of a conjugated aldehyde carbonyl group. [13]
C=C / C=N Stretches	1400 - 1620	Medium-Strong	Aromatic ring stretching vibrations.

The presence of a strong, sharp peak around 1680 cm^{-1} is a critical confirmation of the successful formylation reaction.

Integrated Structure Elucidation: A Unified Conclusion

The definitive structure of **4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde** is established not by any single technique, but by the convergence of evidence from all analytical methods.



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Convergence of analytical data for structure confirmation.

- Mass Spectrometry establishes the correct molecular formula (C₈H₅BrN₂O) and confirms the presence of a single bromine atom.
- Infrared Spectroscopy verifies the presence of the key functional groups: the pyrrole N-H and, most importantly, the aldehyde C=O, confirming the success of the formylation.
- NMR Spectroscopy provides the atomic map, elucidating the precise arrangement of the hydrogen and carbon atoms and confirming the location of the bromo and aldehyde substituents on the 7-azaindole core.

Together, these self-validating systems provide an unambiguous and authoritative confirmation of the structure of **4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde**, ensuring the integrity of this compound for its use in further research and development.

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